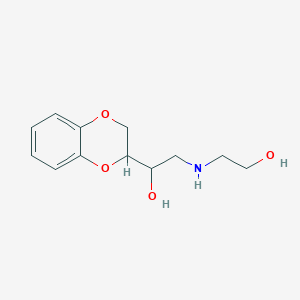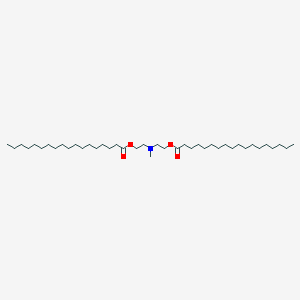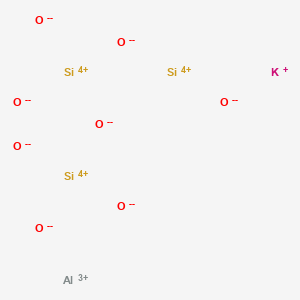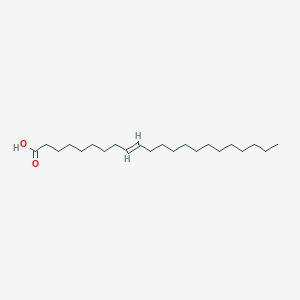
alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol, also known as DHβE, is a synthetic compound that belongs to the class of benzodioxan derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. DHβE has been found to have a high affinity for nicotinic acetylcholine receptors (nAChRs), which are important targets for drug development in various neurological disorders.
Mecanismo De Acción
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE exerts its effects by binding to the α4β2 subtype of nAChRs, which are widely expressed in the brain and play a key role in various physiological processes such as learning, memory, and attention. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE acts as a competitive antagonist of these receptors, blocking their activity and preventing the binding of acetylcholine, the natural ligand for these receptors.
Efectos Bioquímicos Y Fisiológicos
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the release of dopamine and other neurotransmitters in the brain, which may contribute to its potential therapeutic effects in various neurological disorders. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has also been found to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress and other insults.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has a number of advantages for use in lab experiments. It has a high affinity for nAChRs and is a potent antagonist of these receptors, making it a useful tool for studying the role of these receptors in various physiological processes. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE is also relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE in lab experiments. It has a relatively short half-life and may require frequent administration to maintain its effects. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE may also have off-target effects on other receptors, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of future directions for the study of alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE. One potential application is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE may also be useful in studying the role of nAChRs in addiction and substance abuse.
Another area of future research is in the development of new methods for synthesizing alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE and other benzodioxan derivatives. These compounds have potential applications in a wide range of fields, including drug development, materials science, and catalysis.
Conclusion
In summary, alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has a high affinity for nAChRs and acts as a competitive antagonist of these receptors, blocking their activity and preventing the binding of acetylcholine. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has a number of potential applications in the development of new drugs for the treatment of neurological disorders and in the study of the role of nAChRs in various physiological processes.
Métodos De Síntesis
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,3-dihydroxybenzaldehyde with ethylene glycol to form the corresponding acetal. The acetal is then reacted with formaldehyde and ammonium chloride to produce the intermediate compound, which is subsequently treated with hydroxylamine hydrochloride to form the final product, alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE.
Aplicaciones Científicas De Investigación
Alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for nAChRs, which are important targets for drug development in various neurological disorders. alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanolβE has been shown to block the activity of nAChRs in a dose-dependent manner, making it a useful tool for studying the role of these receptors in various physiological processes.
Propiedades
Número CAS |
13627-75-3 |
|---|---|
Nombre del producto |
alpha-(((2-Hydroxyethyl)amino)methyl)-1,4-benzodioxan-2-methanol |
Fórmula molecular |
C12H17NO4 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C12H17NO4/c14-6-5-13-7-9(15)12-8-16-10-3-1-2-4-11(10)17-12/h1-4,9,12-15H,5-8H2 |
Clave InChI |
NPQYXDYEJIPVDB-UHFFFAOYSA-N |
SMILES |
C1C(OC2=CC=CC=C2O1)C(CNCCO)O |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)C(CNCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)








